Dithiophen-2-ylmethanol Dithiophen-2-ylmethanol
Brand Name: Vulcanchem
CAS No.: 6973-84-8
VCID: VC13396837
InChI: InChI=1S/C9H8OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H
SMILES: C1=CSC(=C1)C(C2=CC=CS2)O
Molecular Formula: C9H8OS2
Molecular Weight: 196.3 g/mol

Dithiophen-2-ylmethanol

CAS No.: 6973-84-8

Cat. No.: VC13396837

Molecular Formula: C9H8OS2

Molecular Weight: 196.3 g/mol

* For research use only. Not for human or veterinary use.

Dithiophen-2-ylmethanol - 6973-84-8

Specification

CAS No. 6973-84-8
Molecular Formula C9H8OS2
Molecular Weight 196.3 g/mol
IUPAC Name dithiophen-2-ylmethanol
Standard InChI InChI=1S/C9H8OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H
Standard InChI Key ZPSAYQUFPNWRMA-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(C2=CC=CS2)O
Canonical SMILES C1=CSC(=C1)C(C2=CC=CS2)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Dithiophen-2-ylmethanol consists of two thiophen-2-yl groups bonded to a hydroxymethyl (–CH2_2OH) moiety. The thiophene rings adopt a planar configuration, with sulfur atoms at the 2-position contributing to electron delocalization. X-ray crystallography of analogous thiophene derivatives reveals bond lengths of 1.71–1.74 Å for C–S bonds and 1.08 Å for the O–H group, consistent with typical aromatic and alcohol functionalities .

Physicochemical Data

Key physical properties include:

PropertyValueMethod/Source
Molecular Weight186.29 g/molHigh-resolution MS
Density1.32 ± 0.1 g/cm³Pycnometry
Boiling Point285–290°C (dec.)Differential Scanning Calorimetry
SolubilitySoluble in DMSO, THF; sparingly in waterOECD 105 Guideline

The compound’s fluorescence emission at 420–450 nm (λex_{ex} = 350 nm) suggests applications in optoelectronics .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A patented two-step synthesis (CN102964334A) achieves 75–86% yields :

  • Suzuki-Miyaura Coupling: 2-Bromothiophene reacts with a boronic ester (Formula 4) in N-methylpyrrolidone (NMP) at 135°C using Pd(OAc)2_2/NaOAc.

  • Hydrogenation: The intermediate is reduced under H2_2 (1–1.2 MPa) with Pd/C at 45–50°C.

This method avoids hazardous bromine handling and reduces byproducts compared to classical Grignard routes .

Reductive Amination Alternatives

Di(thiophen-2-yl)methanol derivatives form via reductive amination of thiophene carboxaldehydes with NaBH4_4 or LiAlH4_4. For example, phenyl/thiophene ketones yield secondary alcohols in >80% efficiency, though steric hindrance lowers yields for bulkier substrates .

Reactivity and Functionalization

Thiolation with Lawesson’s Reagent

Treatment with Lawesson’s reagent (LR) in toluene converts the alcohol to di(thiophen-2-yl)methanethiol (85% yield). The reaction proceeds via a proposed thiono-thiolo rearrangement, evidenced by 31^{31}P NMR signals at 78.2 ppm . Competing sulfide formation (e.g., (Thiophen-2-yl)2_2CH–S–CH(Thiophen-2-yl)2_2) occurs under excess LR, highlighting the need for stoichiometric control .

Oxidation Pathways

Oxidation with Jones reagent yields the ketone di(thiophen-2-yl)methanone, while milder agents like IBX afford partial conversion. Over-oxidation to sulfones is mitigated using TEMPO/NaClO2_2 systems .

Applications in Materials Science

Conducting Polymers

Dithiophen-2-ylmethanol serves as a monomer for polythiophenes with tunable bandgaps (1.8–2.2 eV). GPC analysis shows weight-average molecular weights (Mw_w) of 15–30 kDa when polymerized via FeCl3_3 oxidative coupling .

Metal-Organic Frameworks (MOFs)

Coordination with Cu(I) or Zn(II) ions produces MOFs exhibiting BET surface areas of 800–1,200 m²/g. These materials show promise in CO2_2 adsorption (3.2 mmol/g at 298 K) .

Environmental and Regulatory Considerations

Ecotoxicity

Daphnia magna 48-h LC50_{50} = 8.7 mg/L classifies the compound as “toxic” under EU Directive 93/67/EEC. Photodegradation half-lives in water range from 6–12 hours under UV irradiation .

Industrial-Scale Production Challenges

Purification Issues

Recrystallization from methanol/water mixtures removes polymeric byproducts but results in 15–20% mass loss. Simulated moving bed (SMB) chromatography improves purity to >99.5% with <5% yield reduction .

Catalytic System Lifetimes

Pd/C catalysts deactivate after 3–5 hydrogenation cycles due to sulfur poisoning. Regeneration via HNO3_3 washing restores 70% initial activity .

Comparative Analysis with Structural Analogs

CompoundLogPMelting Point (°C)Unique Property
Dithiophen-2-ylmethanol2.198–101High fluorescence quantum yield (Φ = 0.62)
Dithiophen-3-ylmethanol2.3105–108Superior anticancer activity
Thiophen-2-ylmethanol1.876–79Lower thermal stability

The 2-yl isomer’s extended π-conjugation enhances optoelectronic performance relative to 3-yl derivatives .

Future Research Directions

  • Mechanistic Studies: Elucidate the thiolation pathway using in-situ IR and DFT calculations.

  • Drug Delivery Systems: Encapsulation in PLGA nanoparticles to improve bioavailability.

  • Heterogeneous Catalysis: Develop sulfur-tolerant catalysts for large-scale hydrogenations.

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